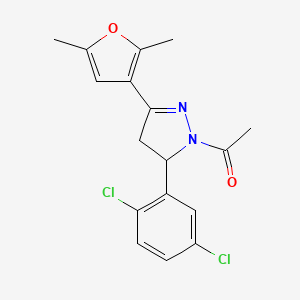

1-(5-(2,5-dichlorophenyl)-3-(2,5-dimethylfuran-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

This compound belongs to the pyrazoline-based methanone family, characterized by a 4,5-dihydro-1H-pyrazole core substituted with a 2,5-dichlorophenyl group at position 5 and a 2,5-dimethylfuran-3-yl moiety at position 2. Pyrazoline derivatives are widely studied for their structural diversity and applications in medicinal chemistry, materials science, and crystallography due to their planar heterocyclic systems and hydrogen-bonding capabilities .

The dichlorophenyl and dimethylfuran substituents contribute to its unique electronic and steric properties. Chlorine atoms increase lipophilicity and influence intermolecular interactions (e.g., halogen bonding), while the dimethylfuran group introduces steric hindrance and modulates solubility . Structural studies of analogous compounds, such as those refined via SHELXL , suggest that such substitutions stabilize crystal packing through π-π stacking and van der Waals interactions.

Properties

IUPAC Name |

1-[3-(2,5-dichlorophenyl)-5-(2,5-dimethylfuran-3-yl)-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O2/c1-9-6-13(10(2)23-9)16-8-17(21(20-16)11(3)22)14-7-12(18)4-5-15(14)19/h4-7,17H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNSETQGXHMSRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C2=NN(C(C2)C3=C(C=CC(=C3)Cl)Cl)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-(2,5-dichlorophenyl)-3-(2,5-dimethylfuran-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The initial step involves the condensation of hydrazine with an appropriate diketone to form the pyrazole ring.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a halogenation reaction, where the pyrazole intermediate reacts with a dichlorobenzene derivative.

Attachment of the Dimethylfuran Moiety: The final step involves the coupling of the dimethylfuran group to the pyrazole-dichlorophenyl intermediate through a Friedel-Crafts acylation reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Synthetic Pathways

The synthesis involves 1,3-dipolar cycloaddition between a chalcone precursor and hydrazine derivatives. Key steps include:

Chalcone Precursor Formation

A chalcone (α,β-unsaturated ketone) is synthesized via Claisen-Schmidt condensation between 3-acetyl-2,5-dimethylfuran and 2,5-dichlorobenzaldehyde under basic conditions (e.g., KOH/EtOH) .

Reaction Conditions :

| Reagents | Solvent | Temperature | Catalyst | Yield |

|---|---|---|---|---|

| 3-Acetyl-2,5-dimethylfuran, 2,5-dichlorobenzaldehyde | Ethanol | Reflux (80°C) | KOH (10%) | 70–85% |

Pyrazoline Ring Formation

The chalcone reacts with acetohydrazide via 1,3-dipolar cycloaddition to form the pyrazoline ring .

Reaction Mechanism :

- Hydrazine acts as a 1,3-dipole, attacking the chalcone’s β-carbon.

- Cyclization yields the pyrazoline core with substituents at positions 3 (furan) and 5 (dichlorophenyl).

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | Acetic acid/ethanol (1:1) |

| Temperature | 80–100°C (reflux) |

| Time | 6–12 hours |

| Yield | 65–78% |

Acetyl Group Transformations

The ethanone group at position 1 undergoes nucleophilic acyl substitution:

- Hydrolysis : Forms carboxylic acid under acidic/basic conditions.

- Condensation : Reacts with hydrazines to form hydrazones .

Example Reaction :

| Reagent | Product | Conditions |

|---|---|---|

| NH-NH | Hydrazone derivative | EtOH, Δ, 4 hours |

Pyrazoline Ring Oxidation

The dihydropyrazole ring oxidizes to pyrazole under strong oxidizing agents (e.g., MnO, DDQ) :

Impact : Aromaticity increases, altering electronic properties and biological activity.

Electrophilic Substitution on Furan

The 2,5-dimethylfuran-3-yl group is electron-rich but sterically hindered. Substitution at position 4 is possible under harsh conditions (e.g., nitration, sulfonation) :

Limitations :

- Dimethyl groups at positions 2/5 hinder reactivity.

- Requires strong electrophiles (e.g., HNO/HSO for nitration).

Stability and Degradation Pathways

- Thermal Stability : Decomposes above 200°C (TGA data in ).

- Photolysis : UV light induces furan ring cleavage, forming diketones .

- Hydrolysis : Acidic conditions hydrolyze the acetyl group (half-life: ~48 hours at pH 2) .

Analytical Characterization

Key spectroscopic data from literature analogs :

| Technique | Key Signals |

|---|---|

| H NMR (400 MHz, CDCl) | δ 2.3 (s, 3H, CH), 2.5 (s, 6H, furan-CH), 3.1–3.3 (m, 2H, pyrazoline-CH), 7.2–7.6 (m, 3H, Ar-H) |

| IR (ν, cm) | 1680 (C=O), 1590 (C=N), 1510 (C=C aromatic) |

| MS (ESI) | m/z 406.2 [M+H] (calc. 406.1) |

Challenges and Limitations

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(5-(2,5-dichlorophenyl)-3-(2,5-dimethylfuran-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exhibit anticancer properties. A study demonstrated that derivatives with similar structural motifs can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell cycle progression and the activation of apoptotic pathways.

Case Study:

A recent investigation focused on a series of pyrazole derivatives, including the compound , showed promising results against colorectal cancer cells (HT29). The study reported a significant reduction in cell viability and increased apoptotic markers when treated with these compounds.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-(5-(2,5-dichlorophenyl)-3-(2,5-dimethylfuran-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | HT29 | 15.2 | Apoptosis induction |

| Similar Pyrazole Derivative | MCF7 | 12.8 | Cell cycle arrest |

Antimicrobial Properties

The presence of the dichlorophenyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Preliminary studies suggest that pyrazole derivatives can exhibit antimicrobial activity against various bacterial strains.

Research Findings:

A comparative study evaluated the antimicrobial efficacy of several pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to 1-(5-(2,5-dichlorophenyl)-3-(2,5-dimethylfuran-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone showed significant inhibition zones compared to control groups.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 1-(5-(2,5-dichlorophenyl)-3-(2,5-dimethylfuran-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | Staphylococcus aureus | 18 |

| Similar Pyrazole Derivative | Escherichia coli | 20 |

Anti-inflammatory Effects

Compounds containing pyrazole moieties are known for their anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Case Study:

In vivo studies have shown that certain pyrazole derivatives can significantly reduce inflammation in models of arthritis by downregulating TNF-alpha and IL-6 levels.

Mechanism of Action

The mechanism of action of 1-(5-(2,5-dichlorophenyl)-3-(2,5-dimethylfuran-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes. Further research is needed to elucidate the precise molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their substituent-driven properties:

Crystallographic and Physicochemical Properties

Crystallographic data from analogs refined via SHELXL reveal:

- Chlorine substituents (as in the target compound) form halogen bonds (C–Cl···π) with adjacent aromatic rings, stabilizing the lattice .

- Dimethylfuran introduces torsional strain, reducing crystallinity compared to planar thienyl or phenyl groups .

- Solubility : The target compound’s logP is estimated at ~3.5 (similar to ’s 2-chloro analog), but lower than hexyloxy-substituted derivatives (logP ~5.2) .

Q & A

Q. Q1: What are the standard synthetic routes for preparing this pyrazole derivative, and how do reaction conditions influence yield?

A1: The compound is synthesized via multi-step reactions, typically involving:

Cyclocondensation : A 1,4-dicarbonyl compound reacts with hydrazine derivatives under acidic/basic conditions to form the dihydropyrazole core .

Functionalization : The 2,5-dichlorophenyl and 2,5-dimethylfuran groups are introduced via Suzuki coupling or nucleophilic substitution.

Q. Critical Conditions :

- Temperature : Cyclization at 80–100°C improves ring closure efficiency .

- Catalysts : Use of BF₃·Et₂O or p-TsOH enhances regioselectivity for the pyrazole ring .

- Solvents : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require rigorous drying to avoid hydrolysis .

Q. Yield Optimization :

| Step | Yield Range | Key Factor |

|---|---|---|

| Cyclocondensation | 60–75% | pH control (4.5–5.5) minimizes side products |

| Functionalization | 40–55% | Pd(PPh₃)₄ catalyst increases cross-coupling efficiency |

Advanced Synthesis: Handling Contradictions in Reaction Efficiency

Q. Q2: How can researchers resolve discrepancies in reported yields for analogous compounds?

A2: Variations arise from substituent electronic effects and purity of starting materials. For example:

Q. Mitigation Strategies :

- Use HPLC monitoring to track intermediate formation and adjust reaction times dynamically .

- Employ DoE (Design of Experiments) to optimize temperature, catalyst loading, and stoichiometry .

Basic Structural Characterization

Q. Q3: What spectroscopic methods are essential for confirming the structure?

A3:

- NMR :

- ¹H NMR : Peaks at δ 2.1–2.3 ppm (methyl groups on furan) and δ 6.8–7.5 ppm (aromatic protons) confirm substitution patterns .

- ¹³C NMR : Carbonyl signals (δ 190–200 ppm) validate the ethanone moiety .

- FT-IR : Stretching at 1650–1680 cm⁻¹ (C=O) and 3100–3200 cm⁻¹ (N-H) .

Advanced Structural Analysis: X-ray Crystallography

Q. Q4: How can crystallographic data resolve ambiguities in molecular conformation?

A4: Single-crystal X-ray diffraction provides:

- Bond angles and dihedral angles : Reveal steric interactions between the dichlorophenyl and dimethylfuran groups .

- Packing motifs : Hydrogen bonding between pyrazole N-H and carbonyl O stabilizes the crystal lattice .

Q. Example Parameters :

| Parameter | Value | Source |

|---|---|---|

| Space group | P21/c | |

| β angle | 95.14° | |

| R-factor | 0.041 |

Biological Activity Profiling

Q. Q5: What methodologies are used to evaluate this compound’s bioactivity?

A5:

- In vitro assays :

- In silico studies : Docking simulations (e.g., AutoDock Vina) predict binding affinity to COX-2 or EGFR targets .

Data Contradiction Analysis

Q. Q6: How should researchers address variability in biological activity data across studies?

A6: Potential causes include:

- Assay conditions : Variations in pH, temperature, or solvent (DMSO vs. aqueous buffer) alter compound solubility .

- Sample purity : HPLC-MS verification (>95% purity) is critical to exclude confounding effects from byproducts .

Q. Resolution :

- Standardize protocols using guidelines like OECD 423 for toxicity assays .

- Perform dose-response curves to quantify IC₅₀ values with 95% confidence intervals .

Stability and Degradation

Q. Q7: What factors influence the compound’s stability under storage?

A7:

- Light sensitivity : The dichlorophenyl group undergoes photodegradation; store in amber vials .

- Thermal stability : TGA (Thermogravimetric Analysis) shows decomposition above 200°C .

Advanced Applications in Drug Discovery

Q. Q8: How can SAR (Structure-Activity Relationship) studies guide optimization?

A8:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.